molecular formula C11H11BrN2OS B15161422 1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

Cat. No.: B15161422
M. Wt: 299.19 g/mol
InChI Key: SIVCPATXICONBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is an organic compound that features a bromophenyl group and a thiazolidinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the thiazolidinone ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
  • 1-(3-fluorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
  • 1-(3-methylphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

Uniqueness

1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and may affect the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C11H11BrN2OS

Molecular Weight

299.19 g/mol

IUPAC Name

1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C11H11BrN2OS/c12-9-3-1-2-8(6-9)10(15)7-14-4-5-16-11(14)13/h1-3,6,13H,4-5,7H2

InChI Key

SIVCPATXICONBJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.